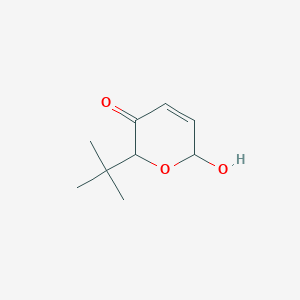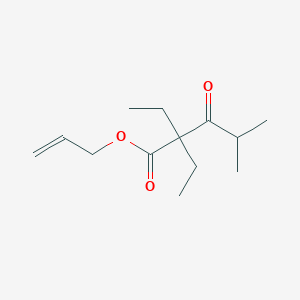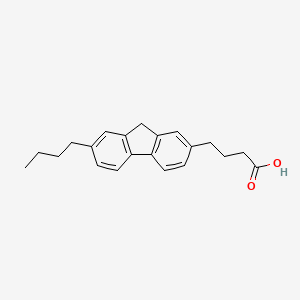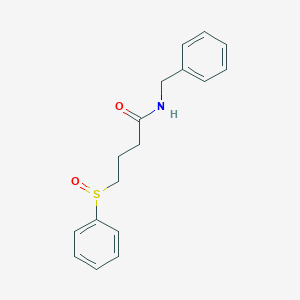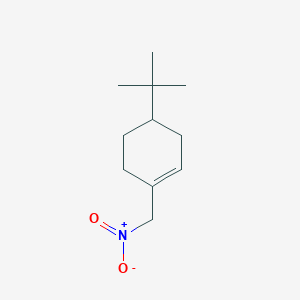
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a tert-butyl group and a nitromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- typically involves multiple steps. One common method is the nitration of 4-(1,1-dimethylethyl)cyclohexene, followed by the introduction of the nitromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a cyclohexanone derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-substituted cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various biochemical reactions, influencing the activity of these targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-1-(methyl)-: Similar structure but lacks the nitro group.
Cyclohexene, 4-(1,1-dimethylethyl)-1-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is unique due to the presence of both the tert-butyl and nitromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
110890-79-4 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
4-tert-butyl-1-(nitromethyl)cyclohexene |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10-6-4-9(5-7-10)8-12(13)14/h4,10H,5-8H2,1-3H3 |
Clave InChI |
OVRGENPJSKVHSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



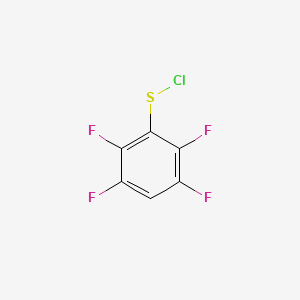
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
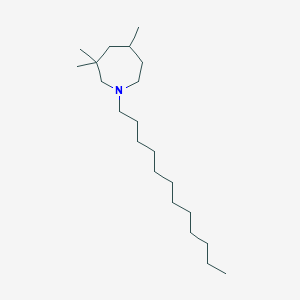
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
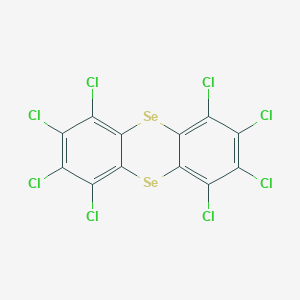
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
